Methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane
Description
Methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane (CAS 68083-14-7) is a silicone-based compound with the molecular formula C₁₆H₂₂O₂Si₂ and a molecular weight of 302.52 g/mol . Its structure comprises a siloxane backbone with a methoxy group, two methyl groups, and a methyl(diphenyl)silyl substituent. This compound is primarily utilized as a high-temperature silicone oil in open (25–250°C) and closed (25–315°C) systems, such as heat transfer baths and laboratory instruments . The diphenyl groups enhance thermal stability, while the methoxy and methyl substituents influence its viscosity and reactivity.
Properties
IUPAC Name |
methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O2Si2/c1-17-19(2,3)18-20(4,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWRSWALIGRKQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(C)O[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O2Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS] | |
| Record name | Polydimethyldiphenyl siloxane copolymer | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13254 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
68083-14-7 | |
| Record name | Siloxanes and Silicones, di-Me, di-Ph | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Siloxanes and Silicones, di-Me, di-Ph | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.477 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane can be synthesized through several methods. One common approach involves the reaction of dimethylchlorosilane with diphenylmethanol in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
In industrial settings, the production of this compound often involves the Müller-Rochow process, which is used to produce various methylchlorosilanes. This process involves the direct reaction of methyl chloride with silicon in the presence of a copper catalyst. The resulting mixture of methylchlorosilanes can then be further reacted with diphenylmethanol to produce the desired compound .
Chemical Reactions Analysis
Types of Reactions
Methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The methoxy group can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogenating agents (e.g., thionyl chloride) or alkoxides.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHOSi
- Key Functional Groups : Methoxy, dimethyl, diphenyl
- Physical Properties :
- High thermal stability
- Excellent dielectric properties
- Strong adhesion capabilities
Scientific Research Applications
-
Coupling Agent in Composite Materials
- Methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane is widely used as a coupling agent to enhance adhesion between organic polymers and inorganic substrates. Its ability to form strong covalent bonds with hydroxylated surfaces improves the wettability and adhesion properties of composite materials.
-
Modification of Surface Properties
- The compound is utilized to modify surface properties of various materials, enhancing their hydrophobicity or hydrophilicity depending on the application. This is particularly useful in coatings and sealants where improved durability and resistance to environmental factors are required.
-
Antifoaming Agent
- In specific research applications, it serves as an antifoaming agent, preventing foam formation during chemical processes. This property is crucial in maintaining the efficiency of reactions in industrial settings.
- Thermal Stability in High-Temperature Applications
Case Study 1: Adhesion Improvement in Coatings
A study investigated the use of this compound as a coupling agent in epoxy coatings applied to metal substrates. Results showed a significant enhancement in adhesion strength compared to traditional coupling agents. The compound's unique structure allowed for better interaction with both the epoxy matrix and the metal surface, leading to improved durability under stress conditions.
Case Study 2: Hydrophobic Treatment of Glass Surfaces
Research demonstrated that treating glass surfaces with this compound resulted in a substantial increase in hydrophobicity. Contact angle measurements indicated that treated surfaces exhibited water contact angles exceeding 100 degrees, indicating effective water repellency. This application is particularly beneficial for self-cleaning surfaces and anti-fogging coatings.
Mechanism of Action
The mechanism by which methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane exerts its effects involves the interaction of its silicon atoms with various molecular targets. The silicon atoms can form strong bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of stable siloxane or silanol linkages. These interactions are crucial for the compound’s stability and reactivity in various applications .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and properties of methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane and analogous silanes:
Key Observations :
- Diphenyl vs. Phenyl Groups : The diphenyl substituents in the target compound provide greater steric bulk and thermal stability compared to phenylmethyldimethoxysilane. This is consistent with findings that aryl groups stabilize siloxane backbones by reducing molecular mobility .
- Methoxy vs. Ethoxy Groups : Methoxytrimethylsilane and diethoxydimethylsilane differ in alkoxy substituents. Ethoxy groups hydrolyze more slowly than methoxy groups, making diethoxydimethylsilane preferable for controlled polymer synthesis .
- Functional Group Diversity : Allyl and vinyl substituents (e.g., in Allyl(4-methoxyphenyl)dimethylsilane and Methoxy(dimethyl)vinylsilane) introduce reactivity for hydrosilylation or polymerization, unlike the thermally inert diphenyl groups in the target compound .
Thermal and Electronic Properties
- Thermal Stability : The diphenyl groups in this compound significantly enhance its thermal resistance compared to alkyl-substituted silanes. For example, diphenylsilyl groups stabilize π* excited states by ~18.5 kcal/mol, similar to dimethylsilyl groups but with reduced inductive electron donation due to phenyl's electron-withdrawing nature .
- Viscosity : The compound's higher molecular weight (302.52 g/mol) and bulky substituents result in greater viscosity (400 cSt) compared to smaller silanes like methoxytrimethylsilane (116.23 g/mol) .
- Electronic Effects : Phenyl groups inductively withdraw electrons, contrasting with methyl groups’ electron-releasing behavior. This difference influences reactivity in crosslinking or hydrolysis reactions .
Biological Activity
Methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane, also referred to as polydimethyl-diphenylsiloxane (PDDP), is a silane compound characterized by its unique molecular structure, which includes methoxy, dimethyl, and diphenyl groups attached to silicon atoms. This compound is recognized for its versatility in various applications, particularly in materials science and organic chemistry, where it is often utilized as a coupling agent due to its ability to enhance adhesion between organic polymers and inorganic substrates.
The molecular formula of this compound is . Its structure allows for significant interaction with various substrates, leading to enhanced physical properties in composite materials.
Toxicity Studies
- Skin and Eye Irritation : Studies indicate that siloxanes, including this compound, are generally non-irritating to skin and eyes. They have not shown sensitization through skin contact .
- Organ Toxicity : Subacute and subchronic toxicity studies have identified the liver as a primary target organ for siloxanes like D4. Similar patterns may be expected for this compound due to structural similarities .
- Genotoxicity : Preliminary findings suggest that these compounds do not exhibit genotoxic effects in vitro or in vivo .
1. Interaction Studies
Research indicates that this compound forms strong covalent bonds with hydroxylated surfaces. This bonding mechanism significantly improves wettability and adhesion properties of composite materials .
2. Cytotoxicity Assessments
While direct cytotoxicity data specific to this compound are scarce, related silane compounds have demonstrated varying degrees of cytotoxic effects against different cell lines:
- HeLa Cells : Compounds with similar structures have shown moderate cytotoxicity against HeLa cells, indicating potential therapeutic applications in cancer treatment .
- Antioxidant Activity : Some siloxanes exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress-related cellular damage .
Comparative Analysis of Siloxanes
The following table summarizes the biological activities and toxicological profiles of various siloxanes compared to this compound:
| Compound | Skin Irritation | Eye Irritation | Organ Toxicity | Genotoxicity | Cytotoxicity (IC50) |
|---|---|---|---|---|---|
| Methoxy-dimethyl-silane | Non-irritating | Non-irritating | Liver | Negative | Moderate (HeLa) |
| D4 | Non-irritating | Non-irritating | Liver | Negative | Moderate |
| D5 | Non-irritating | Non-irritating | Lung | Negative | Variable |
Q & A
Q. Example Protocol :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Dimethylchlorosilane, methyl(diphenyl)silyl alcohol, THF, 0°C | Precursor activation |
| 2 | Triethylamine, 24h stirring at RT | Neutralization and coupling |
| 3 | Rotary evaporation followed by silica gel chromatography (hexane:EtOAc 9:1) | Isolation of product |
Basic: How can spectroscopic techniques characterize this compound’s structural integrity?
Q. Methodological Approach :
- ¹H/¹³C NMR : Identify methoxy (-OCH₃) and dimethylsiloxy (-OSi(CH₃)₂) groups. Methoxy protons resonate at δ 3.2–3.5 ppm, while aromatic protons from diphenyl groups appear at δ 7.2–7.6 ppm .
- MALDI-TOF MS : Confirm molecular weight (e.g., [M+Na]⁺ peak at m/z ~450–500 range) and rule out oligomerization .
- FT-IR : Si-O-Si stretching vibrations (~1000–1100 cm⁻¹) and Si-C bonds (~1250 cm⁻¹) validate the siloxane backbone .
Advanced: What computational insights explain the stability of its siloxane backbone under thermal stress?
The compound’s stability is influenced by 1,2-silyl shift barriers and electron localization.
- Activation Energies : MP3/6-31G* calculations show 1,2-silyl shifts across Si-Si bonds have lower barriers (~8.5 kcal/mol) compared to Si-C bonds (~26–54 kcal/mol), reducing backbone rearrangement risks .
- Electron Localization Function (ELF) Analysis : The transition state for silyl migration involves nucleophilic attack by the carbene lone pair at silicon, stabilizing the structure. In contrast, methyl shifts require higher energy due to anion-like shifts .
Q. Key Data :
| Migration Type | Barrier (kcal/mol) | Mechanism |
|---|---|---|
| 1,2-Silyl (Si-Si) | 8.5 | Nucleophilic attack |
| 1,2-Silyl (Si-C) | 26.2 | Low-energy shift |
| 1,2-Methyl | 54.7 | Anion-like transition state |
Advanced: How do substituents (e.g., diphenyl groups) influence its reactivity in cross-coupling reactions?
The diphenyl groups enhance steric bulk and electron delocalization, affecting reactivity:
- Steric Effects : Bulky diphenyl substituents hinder nucleophilic attack at silicon, favoring selective reactions at less hindered methoxy sites .
- Electronic Effects : Electron-donating methoxy groups stabilize siloxane intermediates, while diphenyl groups increase hydrophobicity, influencing solubility in non-polar solvents .
Q. Experimental Design :
- Compare reaction rates with analogous compounds (e.g., methyl vs. diphenyl derivatives) using kinetic studies (e.g., UV-Vis monitoring of siloxane bond cleavage) .
Advanced: What role does this compound play in hybrid material synthesis?
It serves as a precursor for silicon-based polymers due to its hydrolytic stability and tunable reactivity:
Q. Application Example :
| Material | Synthesis Method | Key Property |
|---|---|---|
| Siloxane-PMMA Hybrid | Radical polymerization with methyl methacrylate | High thermal stability (TGA onset >300°C) |
Advanced: How can contradictions in experimental vs. theoretical bond dissociation energies (BDEs) be resolved?
Discrepancies arise from approximations in computational methods:
- BAC-MP4 Adjustments : Correcting for basis set superposition errors (BSSE) and electron correlation improves agreement. For Si-H bonds, MP4/6-31G* predicts BDEs within 12 kJ/mol of experimental values .
- Validation : Compare computed BDEs with gas-phase pyrolysis data or photoacoustic calorimetry .
Basic: What safety protocols are critical when handling this compound?
- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact with irritant siloxanes .
- Waste Management : Collect siloxane residues in sealed containers for professional disposal to avoid environmental release .
Advanced: How does isotopic labeling (e.g., ²⁹Si) aid in mechanistic studies?
- NMR Tracking : ²⁹Si-labeled derivatives enable real-time monitoring of siloxane bond cleavage or rearrangement in catalytic cycles .
- Kinetic Isotope Effects (KIE) : Compare reaction rates of labeled vs. unlabeled compounds to identify rate-determining steps (e.g., Si-O bond cleavage) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
